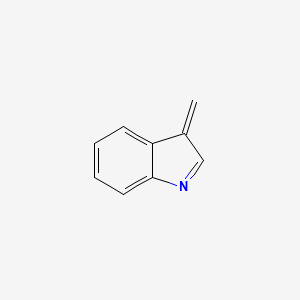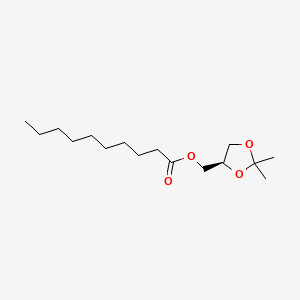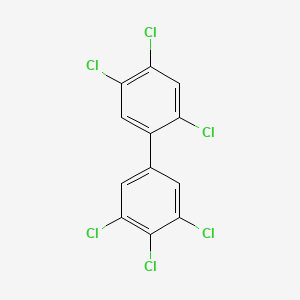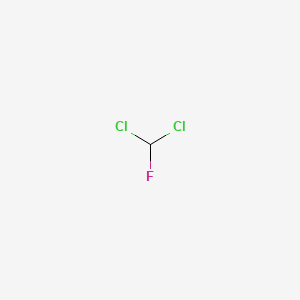
8-Mercaptochinolin
Übersicht
Beschreibung
8-Mercaptoquinoline, also known as 8-Mercaptoquinoline, is a useful research compound. Its molecular formula is C9H7NS and its molecular weight is 161.23 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Mercaptoquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48888. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Mercaptoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Mercaptoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Trennung von Mikromengen von Elementen {svg_1}
8-Mercaptochinolin wurde zur Trennung von Mikromengen von Elementen verwendet. Die Extraktionsbereiche der Thiooxinate von Mangan, Eisen, Kobalt, Kupfer, Zink und Quecksilber wurden mit der radioaktiven Tracermethode bestimmt {svg_2}. Diese Anwendung ist besonders nützlich im Bereich der radioanalytischen und Kernchemie.
Neuartige Synthese {svg_3}
This compound wurde auf neuartige Weise synthetisiert, indem Quinolin-8-sulfonylchlorid direkt zum entsprechenden Mercaptan reduziert wurde {svg_4}. Diese Methode hat den Vorteil, dass nur ein Schritt vom Sulfonylchlorid zum Endprodukt erforderlich ist, anstatt der mehreren Schritte, die bei der alten Edinger-Methode erforderlich sind {svg_5}.
Spektrale Untersuchung {svg_6}
Das Vorhandensein des Schwefelatoms in this compound könnte es zu einer guten Verbindung für die spektrale Untersuchung des n-n*-Elektronenübergangs machen {svg_7}. Dies könnte besonders nützlich im Bereich der Spektroskopie sein.
Analytisches Reagenz {svg_8}
Da seine Struktur der von 8-Hydroxychinolin sehr ähnlich ist, kann this compound breite Verwendung als analytisches Reagenz finden {svg_9}. Dies könnte besonders nützlich im Bereich der analytischen Chemie sein.
Thermische Studien {svg_10}
Thermische Studien von this compound-5-sulfonsäure und ihrem Natriumsalz wurden berichtet {svg_11}. Dies könnte besonders nützlich im Bereich der Thermodynamik sein.
Spektrophotometrische Studien {svg_12}
Spektrophotometrische Studien von this compound-5-sulfonsäure und ihrem Natriumsalz wurden berichtet {svg_13}. Dies könnte besonders nützlich im Bereich der Spektrophotometrie sein.
Safety and Hazards
8-Mercaptoquinoline hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment including chemical impermeable gloves . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Wirkmechanismus
Target of Action
8-Mercaptoquinoline, also known as quinoline-8-thiol, is an organosulfur compound and a derivative of the heterocycle quinoline . It is an analog of 8-hydroxyquinoline, a common chelating agent . The primary targets of 8-Mercaptoquinoline are metalloproteins, particularly those that bind metal ions as part of key structural or catalytic domains . One such target is the 26S-proteasome subunit Rpn11 .
Mode of Action
8-Mercaptoquinoline interacts with its targets through its thiol group, which has a strong affinity for metal ions . This allows it to form complexes with metalloproteins, altering their function . For example, it can engage with the 26S-proteasome subunit Rpn11, a zinc metalloprotein .
Biochemical Pathways
The interaction of 8-Mercaptoquinoline with metalloproteins can affect various biochemical pathways. For instance, it can influence the function of the 26S proteasome, a protein complex involved in the degradation of unneeded or damaged proteins . By binding to the Rpn11 subunit, 8-Mercaptoquinoline can potentially impact the proteasome’s activity .
Pharmacokinetics
Its solubility and stability can be influenced by its interactions with metal ions
Result of Action
The binding of 8-Mercaptoquinoline to metalloproteins can result in changes at the molecular and cellular levels. For example, its interaction with the 26S proteasome could affect protein degradation, potentially impacting cellular processes . .
Action Environment
The action of 8-Mercaptoquinoline can be influenced by environmental factors. For instance, the presence of metal ions in the environment can affect its ability to bind to its targets . Additionally, factors such as pH can influence its solubility and stability .
Biochemische Analyse
Biochemical Properties
8-Mercaptoquinoline plays a significant role in biochemical reactions, particularly in the context of metal ion chelation. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with zinc metalloproteins, including the 26S-proteasome subunit Rpn11. The compound’s thiol group allows it to bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes . This interaction is crucial for studying the metalloproteome and understanding the role of metal ions in biological systems.
Cellular Effects
8-Mercaptoquinoline has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in HEK293 cells, treatment with 8-Mercaptoquinoline led to stalling in the G0/G1 phase of the cell cycle, indicating its impact on DNA replication and cell cycle regulation . Additionally, the compound’s ability to chelate metal ions can disrupt metalloprotein functions, leading to changes in cellular homeostasis and induction of apoptosis.
Molecular Mechanism
The molecular mechanism of 8-Mercaptoquinoline involves its interaction with metal ions and metalloenzymes. The thiol group in 8-Mercaptoquinoline binds to metal ions, forming stable chelates. This binding can inhibit the activity of metalloenzymes, such as the 26S-proteasome subunit Rpn11, by blocking their catalytic sites . The inhibition of these enzymes can lead to the accumulation of damaged proteins and induction of apoptosis. Additionally, 8-Mercaptoquinoline can influence gene expression by modulating the activity of metal-dependent transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Mercaptoquinoline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 8-Mercaptoquinoline can maintain its stability under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term effects on cellular function have been observed, including sustained inhibition of metalloproteins and prolonged cell cycle arrest.
Dosage Effects in Animal Models
The effects of 8-Mercaptoquinoline vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions and inhibit metalloenzyme activity without causing significant toxicity. At high doses, 8-Mercaptoquinoline can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
8-Mercaptoquinoline is involved in various metabolic pathways, particularly those related to metal ion homeostasis. The compound interacts with enzymes and cofactors involved in metal ion transport and storage. For example, 8-Mercaptoquinoline can bind to zinc ions and influence the activity of zinc-dependent enzymes . This interaction can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, 8-Mercaptoquinoline is transported and distributed through interactions with transporters and binding proteins. The compound’s thiol group allows it to bind to metal ions, facilitating its transport across cellular membranes . Once inside the cell, 8-Mercaptoquinoline can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 8-Mercaptoquinoline is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 8-Mercaptoquinoline can localize to the nucleus, where it interacts with metal-dependent transcription factors and influences gene expression. Its localization to the cytoplasm allows it to interact with cytoplasmic metalloenzymes and regulate their activity.
Eigenschaften
IUPAC Name |
quinoline-8-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTSJSRDFXZFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34006-16-1 (hydrochloride) | |
| Record name | 8-Mercaptoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70197678 | |
| Record name | 8-Mercaptoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-33-8 | |
| Record name | 8-Mercaptoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Mercaptoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 491-33-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Mercaptoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-QUINOLINETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F77S9F93J4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1207963.png)
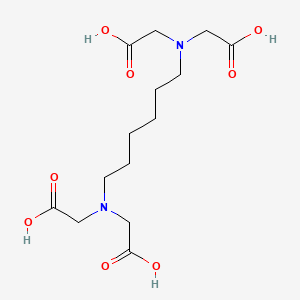

![(1R,9R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one](/img/structure/B1207968.png)
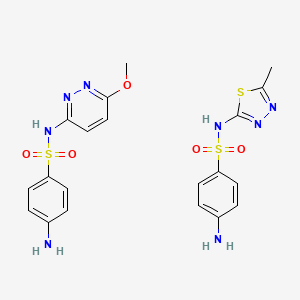
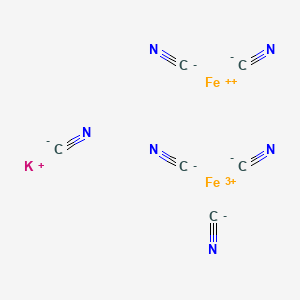

![3-(16-Ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoic acid](/img/structure/B1207974.png)
